molecular formula C12H8FIO B8783388 1-Fluoro-2-(4-iodophenoxy)benzene

1-Fluoro-2-(4-iodophenoxy)benzene

Cat. No.: B8783388
M. Wt: 314.09 g/mol
InChI Key: GLYKGXTUVCSWOV-UHFFFAOYSA-N
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Description

1-Fluoro-2-(4-iodophenoxy)benzene (C₁₂H₈FIO, molecular weight ~314.05 g/mol) is a halogenated aromatic ether characterized by a fluorine substituent at position 1 and a para-iodinated phenoxy group at position 2 of the benzene ring. Its structure combines electron-withdrawing (fluorine) and bulky, polarizable (iodine) substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H8FIO

Molecular Weight

314.09 g/mol

IUPAC Name

1-fluoro-2-(4-iodophenoxy)benzene

InChI

InChI=1S/C12H8FIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H

InChI Key

GLYKGXTUVCSWOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-fluoro-2-(4-iodophenoxy)benzene with five analogous compounds, highlighting key differences in substituents, molecular weight, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Main Ring) Key Features
This compound C₁₂H₈FIO 314.05 -F, -(4-I-C₆H₄O) High molecular weight due to iodine; potential for nucleophilic substitution.
1-Chloro-2-(4-iodophenoxy)benzene C₁₂H₈ClIO 330.55 -Cl, -(4-I-C₆H₄O) Chlorine’s lower electronegativity reduces electronic effects vs. fluorine.
1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene C₁₃H₁₀F₂O 220.22 -F, -(4-F-C₆H₄O), -CH₃ Methyl group enhances hydrophobicity; dual fluorine substituents increase stability.
1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene C₁₂H₇BrFNO₃ 312.09 -Br, -(4-NO₂-C₆H₄O), -F Nitro group strongly electron-withdrawing; bromine offers alternative reactivity.
1-Fluoro-4-methyl-2-phenoxybenzene C₁₃H₁₁FO 208.23 -F, -C₆H₅O, -CH₃ Simpler structure with methyl; lower polarity compared to iodinated analogs.

Reactivity and Stability

  • Electrophilic Substitution: The fluorine atom deactivates the benzene ring, directing incoming electrophiles to the meta position. The iodine in the phenoxy group, however, can act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to brominated analogs .
  • Thermal Stability: Iodoaromatics are generally less stable than fluoro- or chloro-derivatives due to weaker C–I bonds. The target compound may require storage at low temperatures (e.g., 4°C), as seen in 1-chloro-2-(4-iodophenoxy)benzene .

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